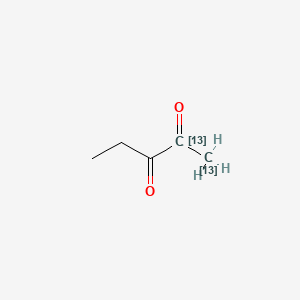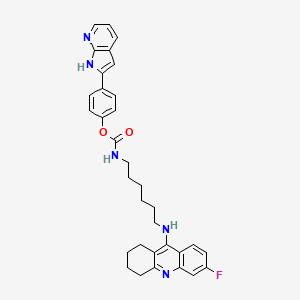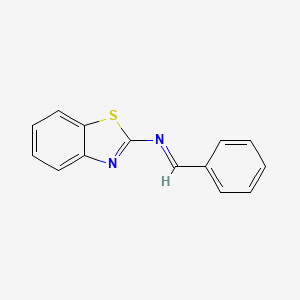![molecular formula C14H10FN7O B15136992 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CVN293 is a selective and brain-permeable inhibitor of the potassium ion channel KCNK13. This compound has shown potential in modulating neuroinflammation by inhibiting the NLRP3 inflammasome-mediated production of the proinflammatory cytokine interleukin-1 beta in microglia .
準備方法
The synthesis of CVN293 involves a series of chemical reactions designed to produce a compound with high selectivity and permeability to the brain. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
化学反応の分析
CVN293 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
CVN293 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study potassium ion channels and their role in cellular processes.
Biology: Investigated for its effects on microglial cells and neuroinflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and frontotemporal dementia
Industry: Utilized in the development of new drugs targeting potassium ion channels and neuroinflammatory pathways
作用機序
CVN293 exerts its effects by selectively inhibiting the potassium ion channel KCNK13. This inhibition reduces potassium efflux, which in turn modulates the activity of the NLRP3 inflammasome. By blocking this pathway, CVN293 decreases the production of the proinflammatory cytokine interleukin-1 beta in microglia, thereby reducing neuroinflammation .
類似化合物との比較
CVN293 is unique in its high selectivity and brain permeability compared to other potassium ion channel inhibitors. Similar compounds include:
Bexotegrast: A dual-selective integrin inhibitor with applications in idiopathic pulmonary fibrosis.
Fenebrutinib: A non-covalent BTK inhibitor used in the treatment of multiple sclerosis.
Ritlecitinib: A selective inhibitor of JAK3 and TEC family kinases, used for treating alopecia areata.
These compounds, while targeting different pathways, share the common goal of modulating specific cellular processes to treat various diseases.
特性
分子式 |
C14H10FN7O |
|---|---|
分子量 |
311.27 g/mol |
IUPAC名 |
4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |
InChIキー |
ONRXHVJHFORDDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)


![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)


![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)






![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
